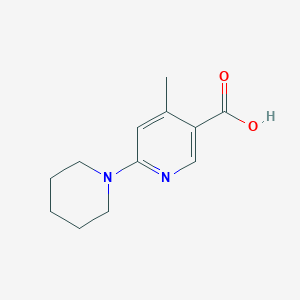

4-Methyl-6-(piperidin-1-yl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-9-7-11(13-8-10(9)12(15)16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H,15,16) |

InChI Key |

QTCNJLTWRAHQET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)N2CCCCC2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Reactivity of 4 Methyl 6 Piperidin 1 Yl Nicotinic Acid

Retrosynthetic Approaches to the 4-Methyl-6-(piperidin-1-yl)nicotinic Acid Scaffold

Retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic strategies. The most logical disconnections involve the C-N bond of the piperidine (B6355638) substituent and the bonds forming the pyridine (B92270) ring itself.

One primary disconnection is at the C6-N bond, which attaches the piperidine ring to the pyridine core. This leads to a key intermediate, a 6-halo-4-methylnicotinic acid derivative (e.g., chloro or bromo), and piperidine. This approach relies on a well-established nucleophilic aromatic substitution (SNAr) reaction, where the halogen at the electron-deficient C6 position is displaced by the secondary amine.

A deeper retrosynthetic cut involves the disassembly of the pyridine ring. Several classical named reactions for pyridine synthesis can be considered. For instance, the Bohlmann-Rahtz pyridine synthesis offers a viable route. wikipedia.orgorganic-chemistry.org This would involve the disconnection of the pyridine ring into an enamine and an ethynylketone. For the target molecule, this could translate to a retrosynthetic pathway where the this compound scaffold is derived from simpler, acyclic precursors.

Another approach to the pyridine core is through a multi-component reaction, such as the Hantzsch pyridine synthesis or its variations. taylorfrancis.comacsgcipr.org This strategy would involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source, followed by oxidation to form the aromatic pyridine ring. The necessary substituents (methyl, carboxyl, and amino groups) would need to be introduced through the appropriate choice of starting materials or subsequent functionalization.

A summary of these primary retrosynthetic disconnections is presented in the table below.

| Disconnection Strategy | Key Intermediates | Subsequent Reactions |

| C6-N Bond Cleavage | 6-Halo-4-methylnicotinic acid, Piperidine | Nucleophilic Aromatic Substitution |

| Bohlmann-Rahtz Annulation | Substituted enamine, Ethynylketone | Condensation, Cyclodehydration |

| Hantzsch-type Cyclization | β-Dicarbonyl compound, Aldehyde, Ammonia source | Condensation, Oxidation |

Modern Methodologies for the Synthesis of this compound

Building upon the retrosynthetic analysis, modern synthetic methodologies can be applied to construct the this compound molecule. These methods often offer improvements in efficiency, yield, and reaction conditions compared to more traditional approaches.

Multi-component Reactions in Nicotinic Acid Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification. nih.govbenthamscience.com Several MCRs are applicable to the synthesis of the substituted pyridine core of the target molecule.

The Hantzsch pyridine synthesis, a classic MCR, can be adapted to produce precursors to 4-methylnicotinic acid derivatives. taylorfrancis.com By carefully selecting the starting aldehyde and β-ketoester, a dihydropyridine intermediate with the desired substitution pattern can be formed, which is then oxidized to the corresponding pyridine.

A more advanced and often higher-yielding approach is the Guareschi-Thorpe reaction, which utilizes a 1,3-dicarbonyl compound, an alkyl cyanoacetate, and an ammonia source to construct a substituted 2-hydroxypyridine. nih.gov This intermediate can then be further functionalized to introduce the required substituents of the target molecule.

| Multi-component Reaction | Starting Materials | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester, Ammonia | Forms a dihydropyridine intermediate requiring subsequent oxidation. |

| Guareschi-Thorpe Reaction | 1,3-Dicarbonyl, Alkyl cyanoacetate, Ammonia | Directly yields a functionalized hydroxypyridine. nih.gov |

Catalytic Routes for Pyridine Ring Formation

Catalytic methods for pyridine synthesis offer advantages in terms of reaction conditions and selectivity. Transition-metal catalysis, in particular, has been extensively explored for the formation of C-N bonds. nih.govnih.gov In the context of synthesizing this compound, a key step is the coupling of piperidine with a pre-functionalized pyridine ring.

A common strategy involves the palladium-catalyzed amination of a 6-halonicotinic acid derivative. researchgate.net This Buchwald-Hartwig-type cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. Alternatively, copper-catalyzed C-N coupling reactions can also be employed.

Recent advancements have also explored transition-metal-free SNAr reactions under greener conditions, for example, using water as a solvent, which can be an attractive alternative for the synthesis of aminopyridines. researchgate.net

Stereoselective Synthesis Considerations

For the synthesis of the achiral parent compound, this compound, stereoselective synthesis is not a primary concern. The molecule does not possess any chiral centers, and therefore, control of stereochemistry is not required for the construction of the core scaffold.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing chiral substituents on the piperidine ring or at other positions, then stereoselective methods would become crucial. In such cases, asymmetric catalysis or the use of chiral starting materials would be necessary to control the stereochemical outcome of the reaction.

Post-Synthetic Modifications and Functionalization of this compound

Once the core structure of this compound is assembled, the carboxylic acid moiety serves as a versatile handle for a variety of post-synthetic modifications and functionalizations.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into a range of other functional groups, allowing for the synthesis of a library of derivatives with potentially diverse properties.

Esterification: The carboxylic acid can be esterified under standard conditions, such as Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid. belnauka.by Alternatively, milder methods involving reaction with an alkyl halide in the presence of a base can be used.

Amide Bond Formation: One of the most common derivatizations is the formation of amides. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. google.comnih.gov A wide array of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or HATU, can also be employed to facilitate the direct coupling of the carboxylic acid with an amine, often under milder conditions. luxembourg-bio.com These methods are fundamental in medicinal chemistry for the synthesis of bioactive amides. atamanchemicals.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-4-methyl-6-(piperidin-1-yl)pyridine. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or by a two-step procedure involving esterification followed by reduction with a milder reagent such as sodium borohydride in the presence of methanol.

A summary of common derivatization reactions at the carboxylic acid moiety is provided below.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | SOCl₂ or (COCl)₂, then Amine; or Coupling agent (e.g., DCC, HATU), Amine | Amide |

| Reduction | LiAlH₄ or NaBH₄ (on the ester) | Primary Alcohol |

Transformations of the Piperidine Ring System

The piperidine ring in this compound, being a saturated N-heterocycle, can undergo several transformations. These reactions primarily target the C-H bonds of the ring or the nitrogen atom.

One key area of reactivity involves the α-functionalization of the piperidine ring. This can be achieved through the formation of an iminium ion intermediate. The selective formation of endo-cyclic iminium ions from N-substituted piperidines allows for subsequent nucleophilic additions, providing a pathway for late-stage functionalization. This approach offers exceptional endo-selectivity, facilitating efficient modifications of the piperidine ring.

Another strategy for modifying the piperidine ring is through a pyridine ring-opening, ring-closing approach via Zincke imine intermediates. This method allows for the synthesis of diverse N-(hetero)arylpiperidines. The process involves generating pyridinium salts from substituted pyridines, which can then undergo reactions like hydrogenation and nucleophilic additions to yield various piperidine derivatives chemrxiv.org.

Furthermore, reductive transamination of pyridinium salts offers a route to N-aryl piperidines. This rhodium-catalyzed transfer hydrogenation process involves the initial reduction of a pyridinium ion to a dihydropyridine intermediate, which is then hydrolyzed and undergoes reductive amination with an amine to form the N-aryl piperidine acs.org. While these methods are general for N-substituted piperidines, they represent potential pathways for the transformation of the piperidine ring within the target molecule.

Table 1: Potential Transformations of the Piperidine Ring

| Reaction Type | Reagents/Conditions | Expected Outcome on this compound |

| α-Functionalization | 1. Iminium ion formation (e.g., via oxidation) 2. Nucleophile | Introduction of a functional group at the α-position of the piperidine ring. |

| Ring-Opening/Ring-Closing | Zincke salt formation followed by nucleophilic attack and cyclization | Potential for skeletal editing and diversification of the piperidine moiety. |

| Reductive Transamination | Rhodium catalyst, HCOOH, Aryl amine | Potential for exchange of the pyridine substituent with another aryl group. |

Chemical Reactivity of the Pyridine Core of this compound

The pyridine core of this compound is a six-membered aromatic heterocycle containing a nitrogen atom. Its reactivity is influenced by the substituents on the ring: the electron-donating piperidine and methyl groups, and the electron-withdrawing carboxylic acid group.

Pyridine itself is less reactive than benzene towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating piperidine and methyl groups in the target molecule is expected to activate the ring towards EAS. Conversely, the carboxylic acid group will deactivate the ring. The directing effects of these substituents will determine the position of substitution. Generally, electrophilic attack on substituted pyridines is influenced by both electronic and steric factors pearson.com.

The nitrogen atom in the pyridine ring makes the α and γ positions (carbon atoms 2, 4, and 6) susceptible to nucleophilic attack, especially if there is a good leaving group at these positions. The piperidine group at the 6-position is an amino substituent, which can influence the nucleophilic substitution patterns of the ring uoanbar.edu.iqslideshare.net.

The reactivity of the pyridine ring can also be tuned by modifying its electronic properties through substitution. Studies on other substituted pyridines have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the redox potential and catalytic activity of metal complexes involving the pyridine ligand nih.gov. This principle would apply to this compound, suggesting that its coordination chemistry and potential catalytic applications could be modulated by its substituents.

Table 2: Predicted Reactivity of the Pyridine Core

| Reaction Type | Position of Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C3 and C5 | Activating effect of piperidine and methyl groups vs. deactivating effect of the carboxylic acid. |

| Nucleophilic Aromatic Substitution | C2 and C4 | Electron-deficient nature of these positions, potential for leaving group displacement. |

| N-Oxidation | Pyridine Nitrogen | Reaction with peracids to form the corresponding N-oxide. |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine derivatives is a growing area of research, aiming to develop more sustainable and environmentally friendly chemical processes nih.govijarsct.co.in. These principles can be applied to the synthesis of this compound to minimize waste, reduce energy consumption, and use less hazardous substances.

Several green synthetic methods for pyridine derivatives have been reported, including:

Multicomponent one-pot reactions: These reactions combine multiple starting materials in a single step to form the final product, reducing the number of synthetic steps, solvent usage, and waste generation nih.gov.

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods ijarsct.co.innih.govacs.org.

Use of green catalysts and solvents: Employing non-toxic, recyclable catalysts and environmentally benign solvents like water or deep eutectic solvents can greatly improve the sustainability of a synthesis nih.govijarsct.co.in.

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification nih.gov.

For the synthesis of a molecule like this compound, a green approach might involve a one-pot reaction combining a suitable precursor for the pyridine ring with piperidine, potentially under microwave irradiation and using a green solvent. The development of such a process would align with the goals of sustainable chemistry.

Table 3: Green Chemistry Approaches for Pyridine Derivative Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Atom Economy | Multicomponent reactions | Maximizes the incorporation of starting materials into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water, ionic liquids, or deep eutectic solvents | Reduces environmental impact and improves worker safety. |

| Design for Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis | Reduces reaction times and energy consumption. |

| Catalysis | Use of reusable and non-toxic catalysts | Improves efficiency and reduces waste. |

Structure Activity Relationship Sar Studies and Rational Design with 4 Methyl 6 Piperidin 1 Yl Nicotinic Acid Analogues

Design Principles for Novel Analogues of 4-Methyl-6-(piperidin-1-yl)nicotinic Acid

The rational design of novel analogues of this compound is primarily guided by the objective of enhancing its interaction with specific biological targets. Key design principles involve the strategic modification of its three main structural components: the pyridine (B92270) nucleus, the piperidine (B6355638) moiety, and the carboxylic acid group. The underlying hypothesis is that systematic alterations to these regions will modulate the compound's electronic, steric, and lipophilic properties, thereby influencing its binding affinity and efficacy.

Researchers often employ a combination of classical medicinal chemistry strategies and modern computational approaches. These strategies include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model as a template for designing new molecules.

The goal of these design principles is to systematically probe the chemical space around the lead compound to identify derivatives with superior pharmacological profiles.

Systematic Structural Modifications and Their Impact on Biological Pathways (Preclinical/In Vitro Focus)

Systematic structural modifications of this compound are crucial for understanding its SAR. Preclinical and in vitro studies are instrumental in evaluating the impact of these modifications on biological activity.

The pyridine ring is a key component of the scaffold, and its substitution pattern significantly affects the molecule's properties. Modifications to the pyridine nucleus, beyond the existing methyl group at the 4-position, can influence the compound's pKa, electron distribution, and potential for hydrogen bonding or steric interactions with the target.

For instance, the introduction of electron-withdrawing or electron-donating groups at other available positions on the pyridine ring can alter the acidity of the carboxylic acid and the basicity of the piperidine nitrogen. These changes can, in turn, affect the compound's ability to cross biological membranes and interact with its target.

Table 1: Hypothetical Influence of Pyridine Ring Substituents on Biological Activity

| Substituent at Position X | Electronic Effect | Hypothesized Impact on Activity |

| -Cl | Electron-withdrawing | May enhance binding through halogen bonding. |

| -OCH3 | Electron-donating | Could increase electron density and alter binding mode. |

| -CF3 | Strong electron-withdrawing | May improve metabolic stability and cell permeability. |

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound is limited.

These variations can affect how the molecule orients itself within a binding pocket and can introduce new points of interaction. For example, adding a hydroxyl group to the piperidine ring could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity.

Table 2: Potential Impact of Piperidine Moiety Variation on Biological Activity

| Piperidine Analogue | Structural Change | Potential Effect on Biological Activity |

| Pyrrolidin-1-yl | 5-membered ring | Altered ring pucker and steric profile. |

| Azepan-1-yl | 7-membered ring | Increased flexibility and lipophilicity. |

| 4-Hydroxypiperidin-1-yl | Introduction of a polar group | Potential for new hydrogen bonding interactions. |

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound is limited.

The carboxylic acid group is a key functional group, often involved in critical interactions with biological targets, such as forming salt bridges with basic amino acid residues. However, it can also lead to poor pharmacokinetic properties, such as rapid metabolism or low cell permeability.

Isosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles, hydroxamic acids, or acylsulfonamides, is a common strategy to overcome these limitations while maintaining the essential acidic character required for biological activity. These replacements can offer advantages in terms of metabolic stability, pKa, and lipophilicity.

Table 3: Common Isosteric Replacements for the Carboxylic Acid Group

| Isostere | Key Properties | Potential Advantages |

| Tetrazole | Acidic, metabolically stable | Improved oral bioavailability and metabolic stability. |

| Hydroxamic Acid | Chelating group, acidic | Can form unique interactions with metalloenzymes. |

| Acylsulfonamide | Strongly acidic | Can mimic the charge and geometry of a carboxylate. |

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound is limited.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, a QSAR model could be developed by synthesizing a library of analogues and measuring their biological activity.

The model would then correlate this activity with various molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

A statistically significant QSAR model can be a powerful predictive tool, enabling the rational design of new analogues with potentially improved activity before their synthesis, thereby saving time and resources.

Application of Chemoinformatics in Designing this compound Analogues

Chemoinformatics encompasses a range of computational methods that are invaluable in modern drug discovery. In the context of designing this compound analogues, chemoinformatics can be applied in several ways:

Virtual Screening: Using a computational model of the biological target to screen large virtual libraries of compounds to identify those that are most likely to bind. This can help in prioritizing which analogues to synthesize.

Pharmacophore Modeling: If the structure of the target is unknown, a pharmacophore model can be generated based on a set of active analogues. This model defines the essential 3D arrangement of functional groups required for activity and can be used to design new molecules that fit the model.

ADMET Prediction: Chemoinformatics tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This allows for the early identification and removal of compounds that are likely to have poor pharmacokinetic profiles.

By integrating these chemoinformatic approaches, researchers can more efficiently navigate the complex landscape of chemical space to discover and optimize novel analogues of this compound.

Mechanistic Elucidation of Biological Activities of 4 Methyl 6 Piperidin 1 Yl Nicotinic Acid Preclinical Investigations

In Vitro Pharmacological Profiling and Target Identification Methodologies

Receptor Affinity and Selectivity Studies

No data is publicly available regarding the binding affinity and selectivity of 4-Methyl-6-(piperidin-1-yl)nicotinic acid for any specific biological receptors. Receptor binding assays are fundamental in early drug discovery to identify the primary molecular targets of a compound and to assess its potential for off-target effects. Without such studies, the molecular targets of this compound remain unknown.

Enzyme Kinetic Analysis and Inhibition Mechanisms

There are no published studies on the effects of this compound on enzymatic activity. Enzyme kinetic analyses are crucial for understanding whether a compound acts as an inhibitor, activator, or substrate for specific enzymes. This information is vital for predicting a compound's metabolic fate and its potential to modulate enzymatic pathways involved in disease.

Protein-Ligand Interaction Studies with this compound

Detailed molecular interaction studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which would provide insights into the binding mode of this compound with its putative protein targets, have not been reported. These studies are essential for structure-based drug design and for optimizing the potency and selectivity of a lead compound.

Cellular Biology Approaches in Understanding this compound Action

Cell-Based Functional Assays

Information from cell-based functional assays, which would illuminate the physiological or pathological consequences of the compound's interaction with its molecular target(s) in a cellular context, is not available. Such assays are critical for validating the therapeutic potential of a compound and for understanding its cellular mechanism of action.

Investigation of Intracellular Signaling Pathways

There is no evidence from publicly available research to suggest which, if any, intracellular signaling pathways are modulated by this compound. Investigating a compound's impact on signaling cascades is a key step in understanding its downstream effects on cellular function and in identifying potential biomarkers for its activity.

Preclinical In Vivo Model Investigations of this compound (Focus on Mechanism)

No studies documenting the direct interaction and binding of this compound with its putative biological targets in living animal models have been published. Research in this area is essential to confirm that the compound reaches and interacts with its intended molecular target in a complex biological system, a critical step in understanding its mechanism of action.

There is no available data on the identification of specific pharmacodynamic biomarkers that could be used to measure the biological effect of this compound in vivo. Such biomarkers are crucial for establishing a quantitative relationship between the concentration of the compound in the body and its therapeutic or biological effect.

Systems Biology Approaches to Understanding the Biological Impact of this compound

The application of systems biology, which involves the comprehensive analysis of biological systems through the integration of various data types (e.g., genomics, proteomics, metabolomics), has not been reported for this compound. This type of analysis would provide a holistic view of the compound's effects on cellular and organismal pathways.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available computational and theoretical research specifically focused on the chemical compound This compound . Consequently, it is not possible to generate a detailed scientific article that adheres to the requested outline.

The specified article structure requires in-depth information on quantum chemical investigations, molecular docking simulations, conformational analysis, and machine learning-based predictions of reactivity and biological interactions for this particular compound. Extensive searches for scholarly articles, papers, and database entries pertaining to these specific computational studies for "this compound" did not yield any relevant results.

While research exists for related compounds, such as other nicotinic acid or piperidine (B6355638) derivatives, the strict instruction to focus solely on "this compound" prevents the inclusion of data from analogous molecules. The creation of the requested article would necessitate specific data points, research findings, and detailed analyses that are not present in the current body of scientific literature.

Therefore, until research on the computational and theoretical properties of this compound is conducted and published, a scientifically accurate and thorough article as outlined cannot be produced.

Advanced Analytical and Spectroscopic Research Methodologies for 4 Methyl 6 Piperidin 1 Yl Nicotinic Acid

Development and Validation of Advanced Chromatographic Methods for Complex Mixture Analysis

Chromatographic techniques are indispensable for the separation and quantification of 4-Methyl-6-(piperidin-1-yl)nicotinic acid from complex mixtures, such as reaction media or biological samples. High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of non-volatile, polar organic compounds like nicotinic acid derivatives.

Research Findings: Method development for a compound like this compound would typically involve reversed-phase HPLC. Due to the presence of a basic piperidine (B6355638) nitrogen and an acidic carboxylic acid group, the compound's retention is highly dependent on the mobile phase pH. An acidic mobile phase would protonate the piperidine and pyridine (B92270) nitrogens, leading to strong interaction with a C18 or C8 stationary phase.

Validation of such an HPLC method would adhere to established guidelines, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For related nicotinic acid derivatives, methods have been developed that demonstrate excellent linearity (R² > 0.99) over a range of concentrations.

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Application of High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound and for elucidating reaction mechanisms by identifying intermediates and byproducts. Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule, typically generating a protonated molecule [M+H]⁺ in positive ion mode.

Research Findings: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₃H₁₈N₂O₂), the expected exact mass of the [M+H]⁺ ion would be calculated with high precision. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. Key fragmentations would likely involve the loss of the carboxylic acid group (CO₂), cleavage of the piperidine ring, and scission of the bond between the pyridine and piperidine rings. In studies of similar piperidinyl-pyridine compounds, such fragmentation pathways have been instrumental in confirming their identity.

Interactive Data Table: Predicted HRMS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Fragment |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water |

| [M+H]⁺ | [M+H - CO₂]⁺ | Carbon Dioxide |

| [M+H]⁺ | [Piperidine fragment]⁺ | Nicotinic acid moiety |

| [M+H]⁺ | [Pyridine fragment]⁺ | Piperidine moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide definitive information on the chemical environment of each atom in this compound.

Research Findings: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the piperidine ring. The chemical shifts and coupling constants of the pyridine protons would confirm the substitution pattern. For reaction monitoring, the disappearance of signals from starting materials and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics and completion. For interaction studies, changes in the chemical shifts of specific protons upon binding to a biological target or another molecule can provide insights into the binding site and mode of interaction. While no specific NMR interaction studies for this compound are published, this is a standard application of the technique.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.5 - 8.5 | Doublet, Singlet |

| Piperidine-CH₂ (adjacent to N) | 3.0 - 3.5 | Multiplet |

| Piperidine-CH₂ | 1.5 - 2.0 | Multiplet |

| Methyl-CH₃ | 2.2 - 2.6 | Singlet |

| Carboxyl-OH | > 10 | Broad Singlet |

X-ray Crystallography and Structural Biology Applications

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Research Findings: While the crystal structure of this compound itself is not publicly available, analysis of related structures, such as 6-Methylnicotinic acid, reveals key structural features. In the crystal lattice of analogous compounds, hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen is a common and critical stabilizing interaction. For this compound, one would expect the carboxylic acid to form strong hydrogen bonds, potentially leading to dimeric structures or extended networks. The piperidine ring would likely adopt a chair conformation. In the context of structural biology, if this compound were to bind to a protein, co-crystallization could reveal the precise interactions within the protein's binding pocket, guiding further drug design.

Hyphenated Techniques for Comprehensive Characterization in Research Settings

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to analyzing complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for a compound like this compound.

Research Findings: An LC-MS/MS method would combine the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. This is the gold standard for quantifying small molecules in complex biological matrices like plasma or urine. In published methods for the analysis of nicotinic acid and its metabolites, LC-MS/MS allows for detection at very low concentrations (ng/mL). nih.gov The liquid chromatography separates the target compound from matrix components, and the mass spectrometer provides confident identification and quantification based on the specific mass-to-charge ratio and fragmentation pattern. This technique is invaluable in pharmacokinetic and metabolic studies.

Emerging Research Directions and Future Challenges for 4 Methyl 6 Piperidin 1 Yl Nicotinic Acid

Identification of Novel Therapeutic Avenues Based on 4-Methyl-6-(piperidin-1-yl)nicotinic Acid Scaffold (Preclinical R&D)

Potential Therapeutic Areas for Investigation:

Oncology: Numerous nicotinic acid derivatives have been investigated for their potential as anticancer agents. nih.gov The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation. Preclinical studies on related compounds could guide the investigation of this compound against various cancer cell lines.

Inflammatory Diseases: The anti-inflammatory properties of nicotinic acid are well-documented. nih.gov Research into novel derivatives aims to develop compounds with improved efficacy and reduced side effects. The this compound scaffold could be explored for its potential to modulate inflammatory pathways, making it a candidate for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. Nicotinic acid derivatives have demonstrated activity against various bacterial and fungal pathogens. nih.gov Preclinical screening of this compound against a panel of clinically relevant microbes could reveal its potential as an anti-infective agent.

Table 1: Potential Preclinical Investigations for this compound

| Therapeutic Area | Preclinical Models/Assays | Potential Endpoints |

| Oncology | In vitro cancer cell line proliferation assays (e.g., MTT, SRB) | IC50 values, induction of apoptosis, cell cycle arrest |

| In vivo xenograft models in immunocompromised mice | Tumor growth inhibition, survival analysis | |

| Inflammation | Lipopolysaccharide (LPS)-stimulated macrophage assays | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| Animal models of inflammation (e.g., carrageenan-induced paw edema) | Reduction in edema, inflammatory cell infiltration | |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays | Determination of antimicrobial potency against various pathogens |

| In vivo models of infection | Reduction in bacterial load, improved survival rates |

Bridging Chemical Synthesis and Biological Understanding of this compound

The successful exploration of this compound's therapeutic potential is intrinsically linked to the development of efficient and scalable synthetic routes. While a specific, optimized synthesis for this exact compound is not detailed in the available literature, general methods for the synthesis of substituted nicotinic acids can be adapted.

A plausible synthetic approach would likely involve a multi-step sequence starting from a readily available pyridine (B92270) derivative. Key transformations could include nucleophilic aromatic substitution to introduce the piperidine (B6355638) moiety at the 6-position and functional group manipulation to install the methyl and carboxylic acid groups at the 4- and 3-positions, respectively.

Table 2: Potential Synthetic Strategies for this compound

| Synthetic Step | Description | Key Reagents and Conditions |

| Piperidine Introduction | Nucleophilic aromatic substitution on a 6-halonicotinic acid derivative. | Piperidine, a suitable base (e.g., K2CO3), and a polar aprotic solvent (e.g., DMF) at elevated temperatures. |

| Methyl Group Introduction | This could be achieved through various methods depending on the starting material, such as a Grignard reaction with a suitable precursor or a cross-coupling reaction. | For example, methylmagnesium bromide with a pyridine N-oxide derivative. |

| Carboxylic Acid Formation | Hydrolysis of a corresponding ester or nitrile precursor. | Acidic or basic hydrolysis (e.g., NaOH or HCl in water/alcohol). |

A thorough understanding of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of the this compound scaffold. sci-hub.se Systematic modifications of the core structure, such as altering the substitution pattern on the piperidine ring or replacing the methyl group with other functional groups, could lead to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

Gaps in Current Academic Knowledge and Future Research Opportunities for this compound

The primary gap in the current academic knowledge is the lack of specific research focused on this compound. This presents a significant opportunity for novel research to be conducted in this area.

Key Research Gaps and Future Directions:

Fundamental Characterization: The first step would be the definitive synthesis and comprehensive physicochemical characterization of this compound. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as solubility and stability.

Biological Screening: A broad-based biological screening of the compound is warranted to identify its primary pharmacological activities. This should encompass a wide range of assays targeting different disease areas, as suggested in section 7.1.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This could involve identifying the specific molecular targets and signaling pathways that are modulated by the compound.

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry program should be initiated to synthesize and evaluate a library of analogs of this compound. This would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

Pharmacokinetic Profiling: Preliminary in vitro and in vivo pharmacokinetic studies (ADME - Absorption, Distribution, Metabolism, and Excretion) would be essential to assess the drug-like properties of the compound and its potential for further development.

Q & A

Q. What synthetic routes are recommended for 4-Methyl-6-(piperidin-1-yl)nicotinic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, nicotinic acid derivatives can be functionalized via amidation or alkylation using piperidine derivatives under reflux conditions (e.g., in methanol or DMF). Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, piperidine N-H bend at ~3300 cm⁻¹) .

- NMR : H NMR (DMSO-d₆) resolves methyl groups (~2.5 ppm) and piperidine protons (~1.5–3.0 ppm). C NMR confirms the carboxylic acid carbon (~170 ppm) and aromatic carbons .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., R-factor < 0.05, as in disordered pyrimidine rings) .

Q. What are the key stability considerations during storage and handling?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light. Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the compound. Stability under ambient conditions can be assessed via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like GPR109A?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to the GPR109A receptor (PDB ID: 4ZRY). Parameterize the compound’s charge states (protonated nicotinic acid at physiological pH) and validate with molecular dynamics simulations (NAMD/GROMACS). Compare binding affinities to nicotinic acid’s known ΔG = −8.2 kcal/mol .

Q. What strategies resolve discrepancies in crystallographic data, such as disorder in the pyrimidine ring?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL with occupancy refinement for disordered atoms (e.g., 50.8:49.2 occupancy split) .

- Complementary techniques : Pair with H-N HSQC NMR to validate hydrogen-bonding networks .

Q. How does modifying the piperidine substituent affect pharmacokinetic properties?

- Methodological Answer : Synthesize analogs with varied alkyl/aryl groups on piperidine. Assess logP (shake-flask method) to predict lipophilicity and permeability (Caco-2 cell assays). In vivo PK studies in rodents (e.g., Sprague-Dawley rats) measure bioavailability (%F) and half-life (t₁/₂) via LC-MS/MS. Correlate structural changes with GPR109A activation (cAMP inhibition assays) .

Q. What experimental designs optimize the compound’s hypolipidemic efficacy while minimizing side effects like flushing?

- Methodological Answer :

- In vitro : Test dose-dependent inhibition of adipocyte lipolysis (glycerol release assay).

- In vivo : Use obese Zucker rats to model dyslipidemia. Administer 10–100 mg/kg orally; monitor plasma NEFA (non-esterified fatty acids) via enzymatic kits. Compare flushing response (cutaneous blood flow by laser Doppler) to nicotinic acid controls .

Data Analysis and Contradictions

Q. How should researchers address conflicting toxicity data in literature?

- Methodological Answer : Conduct Ames tests (TA98/TA100 strains) for mutagenicity and acute toxicity studies (OECD 423) in rodents. Cross-validate with in silico tools (e.g., ProTox-II). Note that safety data sheets may lack ecotoxicity data; perform algal growth inhibition (OECD 201) and Daphnia magna assays .

Q. Why do oxidation studies of nicotinic acid derivatives show variable kinetics?

- Methodological Answer : Protonation state impacts reactivity. Under acidic conditions (pH < 3), nicotinic acid is protonated, slowing peroxomonosulfate oxidation (rate constant M⁻¹s⁻¹). Monitor reaction progress via UV-Vis (λ = 260 nm for N-oxide product) and validate with FT-IR (C=O stretch at 1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.